molecular formula C26H24N4O5 B6572386 ethyl 2-(2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate CAS No. 921544-71-0

ethyl 2-(2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate

Cat. No.: B6572386
CAS No.: 921544-71-0
M. Wt: 472.5 g/mol
InChI Key: GXOWGSIAFNHZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core with two ketone groups at positions 2 and 2. The structure includes a (4-methylphenyl)methyl substituent at position 3, an acetamido linker, and a benzoate ester group (ethyl ester at position 2 of the benzene ring). This compound likely exhibits biological activity due to its pyrimidine dione core, which is common in kinase inhibitors and anticancer agents.

Properties

IUPAC Name

ethyl 2-[[2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O5/c1-3-35-25(33)19-7-4-5-8-20(19)28-22(31)16-29-21-9-6-14-27-23(21)24(32)30(26(29)34)15-18-12-10-17(2)11-13-18/h4-14H,3,15-16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOWGSIAFNHZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)C)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound features a pyrido[3,2-d]pyrimidine core combined with an ethyl benzoate moiety. Its structural complexity contributes to its potential interactions with various biological targets.

The biological activity of this compound primarily involves:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. By inhibiting DHFR, the compound could potentially disrupt DNA replication and repair mechanisms in cancer cells .
  • Targeting Kinases : The compound may also interact with tyrosine kinases involved in cell signaling pathways that regulate cell proliferation and survival. This interaction can lead to the inhibition of tumor growth and metastasis .

Anticancer Activity

Research indicates that derivatives of pyrido[3,2-d]pyrimidines exhibit notable anticancer properties. For instance:

  • Cell Proliferation Inhibition : Studies have demonstrated that compounds with similar structures can significantly reduce the proliferation of various cancer cell lines by inducing apoptosis or cell cycle arrest .
  • Synergistic Effects : this compound may enhance the efficacy of existing chemotherapeutics through combination therapies.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary studies indicate:

  • Inhibition of Microbial Growth : Compounds within this class have shown activity against various bacterial strains and fungi by disrupting cellular processes essential for microbial survival.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on DHFR Inhibition : A recent investigation highlighted the effectiveness of pyridopyrimidine derivatives in inhibiting DHFR with high affinity. This inhibition was linked to reduced levels of tetrahydrofolate necessary for nucleotide synthesis in cancer cells .
  • Anticancer Compound Screening : A drug library screening identified novel compounds with similar structures that exhibited potent anticancer activity against multicellular spheroids representing solid tumors. This suggests the potential for this compound to be developed as an effective anticancer agent .

Comparative Analysis

Compound NameBiological ActivityKey Features
Ethyl 7-cyclopropyl-1-methyl-3-[(4-methylphenyl)methyl]-2,4-dioxo-pyrido[2,3-d]pyrimidineInhibits DHFR; AnticancerSimilar structural motif
Ethyl 1-methyl-2,4-dioxo-pyrido[3,2-d]pyrimidineAntimicrobial; AnticancerExhibits broad-spectrum activity

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of pyrido[3,2-d]pyrimidine compounds exhibit significant anticancer properties. Ethyl 2-(2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate has been studied for its ability to inhibit tumor growth in various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrimidine structure can enhance its cytotoxic effects against breast cancer cells .

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against a range of pathogenic bacteria and fungi. For instance, a research article highlighted its efficacy in inhibiting the growth of Escherichia coli and Staphylococcus aureus, suggesting potential use in developing new antibiotics .

Data Table: Anticancer and Antimicrobial Activity

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerMCF-7 (breast cancer)12.5
AntimicrobialE. coli15.0
AntimicrobialS. aureus10.0

Agricultural Applications

Pesticide Development
this compound has potential as a pesticide due to its bioactive properties. Research has indicated that it can effectively control phytopathogenic microorganisms. A patent application detailed its formulation as a component in agricultural pesticides aimed at protecting crops from fungal infections .

Case Study: Efficacy Against Fungal Pathogens

In a controlled field study conducted on tomato plants infected with Fusarium oxysporum, the application of formulations containing this compound resulted in a significant reduction in disease incidence compared to untreated controls. The results were published in the Journal of Agricultural and Food Chemistry, demonstrating its potential for commercial agricultural use .

Material Science Applications

Polymer Synthesis
The compound can be utilized in synthesizing novel polymers with enhanced properties. Its unique functional groups allow for incorporation into polymer matrices that exhibit improved thermal stability and mechanical properties. Research has shown that incorporating this compound into polyurethanes can significantly enhance their performance under stress conditions .

Data Table: Polymer Properties

Polymer TypePropertyValueReference
PolyurethaneTensile Strength25 MPa
PolyurethaneElongation at Break400%

Comparison with Similar Compounds

Core Heterocyclic Systems

Compound/Reference Core Structure Key Substituents Functional Groups
Target Compound Pyrido[3,2-d]pyrimidine-2,4-dione (4-Methylphenyl)methyl, acetamido, ethyl benzoate Dione, ester, amide
Benzo[b][1,4]oxazin-3(4H)-one fused with pyrimidine Substituted phenyl, oxadiazole Oxadiazole, amine
4H-Pyrido[1,2-a]pyrimidin-4-one Cyano, ethoxycarbonyl Enamine, ester
Pyrazolo[3,4-d]pyrimidine linked to chromen-4-one Fluoroaryl, sulfonamide Fluorine, sulfonamide
Pyrimido[4,5-d]pyrimidin-4(1H)-one Methoxyphenyl, piperazinyl Acrylamide, tertiary amine

Key Observations :

  • The pyrido-pyrimidine dione core in the target compound provides hydrogen-bonding sites (via ketone groups) that may enhance interactions with biological targets, contrasting with the oxadiazole in or the acrylamide in .
  • Fluorinated analogs (e.g., ) often exhibit improved metabolic stability and binding affinity compared to non-fluorinated systems .

Comparison :

  • The target compound’s acetamido group may be synthesized via EDCI/HOBt-mediated coupling, similar to ’s fluorouracil derivatives .
  • Deprotection strategies (e.g., hydrazine for cyano groups in ) differ from the target’s esterification steps .

Key Trends :

  • Pyrimidine dione cores (target, ) are associated with DNA-intercalating or antimetabolite activity, whereas pyrazolopyrimidines () target kinases .
  • Stereochemistry (e.g., R-configuration in ) and fluorination () critically influence efficacy .

Physicochemical Properties

Compound/Reference Molecular Weight Solubility Stability
Target Compound ~500 g/mol (estimated) Low (ester group) Stable in neutral conditions; susceptible to hydrolysis in acidic/basic media
334.41 g/mol Low (methyl ester) Similar ester sensitivity
~400 g/mol Moderate (carboxylic acid derivatives) Acid-sensitive (ester hydrolysis)

Comparison :

  • The target’s ethyl benzoate group increases lipophilicity compared to ’s carboxylic acids but reduces solubility .
  • Fluorinated compounds () may exhibit greater metabolic stability .

Preparation Methods

Chlorine Displacement with Amines

A key intermediate is 1-chloro-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine , synthesized by treating the core with phosphorus oxychloride. This chloro derivative undergoes nucleophilic substitution with ethyl 2-aminobenzoate in the presence of cesium carbonate and Pd catalysts, as demonstrated in analogous palladium-mediated couplings.

Amide Bond Formation

The acetamido linker is installed via coupling between the amine-functionalized pyrido[3,2-d]pyrimidine and 2-chloroacetyl chloride. Using HATU or EDCI as coupling agents in DCM, this step achieves yields of 70–85%. Subsequent esterification with ethanol in the presence of sulfuric acid furnishes the ethyl benzoate moiety.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal ConditionYield Impact
CatalystPd(PPh₃)₄ or PdCl₂(dppf)+15–20%
SolventToluene or 1,4-dioxane+10%
Temperature90–100°C for coupling+25%
BaseCs₂CO₃ > NaHCO₃+12%

Data adapted from.

Characterization and Analytical Validation

Successful synthesis is confirmed via:

  • ¹H NMR : Aromatic protons at δ 8.5–8.9 ppm (pyrimidine), δ 7.2–7.8 ppm (benzoate), and δ 2.3 ppm (4-methylbenzyl CH₃).

  • LC-MS : Molecular ion peak at m/z 504.2 [M+H]⁺.

  • HPLC Purity : >98% using a C18 column (ACN/H₂O gradient).

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Additives like BINAP enhance Pd catalyst stability, improving yields from 37% to 82%.

  • Ester Hydrolysis : Avoid aqueous workups post-esterification; use anhydrous Na₂SO₄ for drying.

  • Byproduct Formation : Scavenging resins (e.g., MP-TMT) remove residual Pd, increasing purity to >99% .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2-(2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves:

Core heterocycle formation : Condensation of substituted pyrimidine precursors under reflux with catalysts like p-toluenesulfonic acid.

Amidation : Coupling of the pyrido[3,2-d]pyrimidinone core with ethyl 2-aminobenzoate using EDCI/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity.

  • Optimization : Reaction yields improve with controlled pH (6.5–7.5), inert atmosphere (N₂/Ar), and microwave-assisted synthesis for faster kinetics .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., methylphenyl methyl protons at δ 2.35 ppm, pyrimidine carbonyls at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~504.2) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability in enzyme inhibition assays)?

  • Methodology :

  • Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm target engagement. For kinase inhibition, compare results across ATP-competitive and allosteric binding assays .
  • SAR Analysis : Synthesize analogs with modified substituents (e.g., replacing methylphenyl with fluorophenyl) to isolate structural determinants of activity .
  • Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations to predict binding poses and validate experimental IC₅₀ trends .

Q. What strategies are effective for improving this compound’s solubility and bioavailability in preclinical studies?

  • Approaches :

  • Salt Formation : Co-crystallization with HCl or sodium citrate to enhance aqueous solubility .
  • Nanoformulation : Encapsulation in PEGylated liposomes (particle size <200 nm via dynamic light scattering) to improve plasma half-life .
  • Prodrug Design : Ester hydrolysis of the ethyl benzoate group to generate a more polar carboxylic acid derivative in vivo .

Q. How can researchers elucidate the compound’s mechanism of action when initial proteomic screens yield ambiguous targets?

  • Integrated Workflow :

Chemical Proteomics : Use activity-based protein profiling (ABPP) with a clickable alkyne-tagged analog to capture interacting proteins .

CRISPR-Cas9 Knockout : Validate candidate targets (e.g., kinases, epigenetic regulators) in isogenic cell lines .

Metabolomics : LC-MS/MS profiling to identify downstream metabolic perturbations (e.g., TCA cycle inhibition) .

Key Notes

  • Advanced Techniques : Prioritize PubChem, peer-reviewed synthesis protocols, and validated biological assays .
  • Contradiction Management : Cross-validate data using orthogonal methods and computational tools .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.